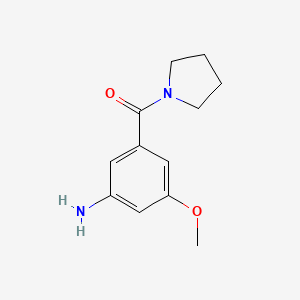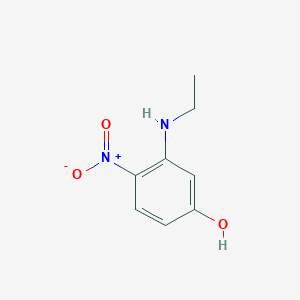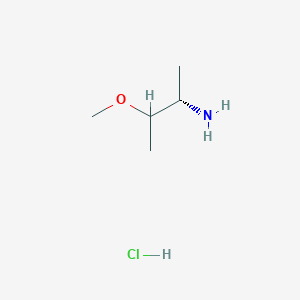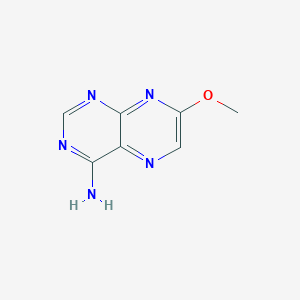
(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone
Vue d'ensemble
Description
(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone, also known as 3-AMPM, is an organic compound belonging to the class of pyrrolidinones. It is a white crystalline solid with a molecular weight of 214.27 g/mol and a melting point of approximately 138-140°C. 3-AMPM is a widely used compound in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone is widely used in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. It is used as a model compound to study the structure and function of enzymes, receptors, and other proteins. It is also used to study the effects of drugs on the nervous system, as well as the biochemical and physiological effects of drugs on the body.
Mécanisme D'action
The exact mechanism of action of (3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone is not yet fully understood. However, it is known to interact with a variety of receptors and enzymes, including the serotonin receptor 5-HT1A, the dopamine receptor D3, and the enzyme monoamine oxidase B. It is also known to interact with other proteins, such as the voltage-gated sodium channels and the GABA receptor. These interactions are thought to be responsible for the biochemical and physiological effects of (3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone.
Biochemical and Physiological Effects
(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone has a variety of biochemical and physiological effects. It is known to have antidepressant effects, as well as anxiolytic and sedative effects. It has also been found to have anticonvulsant, anti-inflammatory, and neuroprotective effects. In addition, it has been found to have an effect on the metabolism of glucose and lipids, and to be a weak inhibitor of the enzyme monoamine oxidase B.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone in lab experiments has a number of advantages. It is relatively inexpensive and easy to synthesize, and it is relatively stable and non-toxic. In addition, it is a versatile compound, with a wide range of potential applications in scientific research. However, there are also some limitations to its use in lab experiments. For example, it is not always possible to accurately measure its effects in vivo, due to its rapid metabolism and rapid clearance from the body.
Orientations Futures
There are a number of potential future directions for research into (3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone. One potential direction is to further investigate its mechanism of action, in order to gain a better understanding of its biochemical and physiological effects. Another potential direction is to investigate its potential therapeutic applications, such as its use as an antidepressant, anxiolytic, or anticonvulsant drug. Finally, it could also be studied for its potential use as a diagnostic tool, in order to identify and monitor the activity of specific receptors and enzymes in the body.
Propriétés
IUPAC Name |
(3-amino-5-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-7-9(6-10(13)8-11)12(15)14-4-2-3-5-14/h6-8H,2-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJSFCFPWBQIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride](/img/structure/B1458981.png)
![Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate](/img/structure/B1458982.png)
![1-[(4-Methylphenyl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1458984.png)
![Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate](/img/structure/B1458986.png)





![1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1458996.png)
![2-[2-Fluoro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1458997.png)
